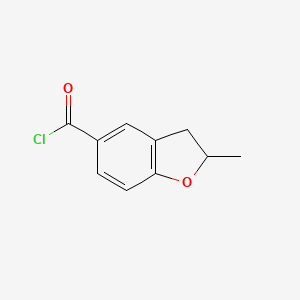

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride" is a derivative of the benzofuran family, which is a class of organic compounds consisting of a fusion of benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran scaffolds with a quaternary center . Another approach is the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, leading to the formation of benzofuran-quinoline derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents affecting the overall geometry. For instance, in the case of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the methylsulfinyl substituent and the O atom lie on opposite sides of the benzofuran plane . Similarly, the crystal structure of 2,5-dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran shows two independent molecules with dihedral angles between the benzofuran ring system and the 2-methylphenyl ring .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including oxidation. For example, the oxidation of methyl 2-(5-chloro-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid leads to the formation of methylsulfinyl benzofuran compounds . These reactions can introduce new functional groups, significantly altering the chemical properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The crystal structure of these compounds often exhibits intermolecular interactions, such as aromatic π–π stacking and C—H⋯O hydrogen bonds, which can affect their stability and reactivity . Additionally, the presence of various substituents can lead to different physical properties, such as solubility and melting points.

Wissenschaftliche Forschungsanwendungen

Hydrodehalogenation and Reductive Radical Cyclization

- Application : The compound is utilized in hydrodehalogenation and reductive radical cyclization reactions. For instance, the photostimulated reactions of aryl and alkyl chlorides and bromides yield reduced products, including cyclized products under certain conditions (Vaillard, Postigo, & Rossi, 2004).

Structural Analysis

- Application : It is used in the synthesis of specific chemical structures, such as 1-(1-Benzofuran-2-yl)-2-chloroethanone, with studies detailing its molecular structure and bonding arrangements (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007).

Kinetic Resolution of Esters

- Application : The compound is involved in lipase-mediated kinetic resolution of esters, demonstrating enantioselectivity in certain chemical reactions (Ferorelli et al., 2001).

Synthesis of Complex Organic Compounds

- Application : It plays a role in the synthesis of complex organic molecules, such as 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione, which are significant in medicinal chemistry (Jackson & Marriott, 2002).

Benzofuran Synthesis and Amyloid Aggregation Inhibition

- Application : Its derivatives are synthesized for potential applications in inhibiting β-amyloid aggregation, which is relevant in Alzheimer's disease research (Choi, Seo, Son, & Kang, 2004).

Synthesis of Benzofuran Derivatives

- Application : Utilized in the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, which have shown inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).

Synthesis of Alkylated Benzofurans

- Application : Involved in the synthesis of 2-[(Alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans, demonstrating the versatility of the compound in organic synthesis (Potapov et al., 2021).

Antitumor Agent Research

- Application : Derivatives of the compound have been evaluated as potential antitumor agents that inhibit tubulin polymerization, indicating its relevance in cancer research (Pieters et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVVRRDUUSUDKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)